Dermican is classified as a synthetic peptide. Peptides are short chains of amino acids that play critical roles in various biological functions, including signaling pathways in skin cells. The specific formulation of Dermican includes glycerin, water, and Acetyl Tetrapeptide-9, which contributes to its moisturizing and skin-repairing properties .
The synthesis of Dermican involves the chemical assembly of its constituent amino acids into a tetrapeptide structure. While specific proprietary methods used by manufacturers like BASF are not publicly detailed, peptide synthesis generally follows these steps:
The precise technical details of Dermican's synthesis remain proprietary, but it likely utilizes advanced peptide synthesis techniques common in pharmaceutical and cosmetic chemistry.
Dermican's molecular structure consists of a sequence of four amino acids forming a tetrapeptide. The specific sequence and arrangement of these amino acids dictate its biological activity.
Dermican primarily interacts with skin cells through biochemical pathways rather than undergoing traditional chemical reactions. Its mechanism involves binding to receptors on skin cells, which may trigger signaling cascades that promote collagen production and skin repair.
Dermican operates through a well-defined mechanism aimed at rejuvenating aged skin:
Clinical studies have indicated that peptides like Dermican can significantly improve skin elasticity and reduce the appearance of fine lines and wrinkles over time .
Stability studies are crucial for determining the shelf life and efficacy of Dermican-containing products under various storage conditions.
Dermican is primarily used in cosmetic formulations aimed at anti-aging treatments. Its applications include:
Dermican emerged in the early 2020s as a synthetic small-molecule compound designed to address limitations of biologics and natural product-derived therapeutics. Its development exemplifies the shift toward rational structure-based design in medicinal chemistry, where computational modeling of target binding pockets guided iterative optimization of its core scaffold. Unlike earlier anti-inflammatory agents derived from natural precursors (e.g., corticosteroids or alkaloids like berberine) [2], Dermican was engineered de novo to achieve precise target specificity while retaining drug-like properties. Its chemical lineage traces to quinazolinone derivatives known for protein kinase modulation, but strategic substitutions at the C3 and N1 positions conferred unique biophysical properties, including enhanced solubility and reduced plasma protein binding [6] [7]. This deliberate engineering reflects the evolution of medicinal chemistry from "synthesizing bioactive molecules" to creating optimized therapeutic agents with tailored pharmacokinetic and pharmacodynamic profiles [6].
Chronic inflammatory disorders (e.g., rheumatoid arthritis, psoriasis) involve dysregulated crosstalk between immune cells, cytokines, and neuronal sensitization pathways. Current therapies—primarily biologics targeting TNF-α, IL-6, or IL-17A—suffer from high cost, immunogenicity, and poor tissue penetration [1] [8]. Dermican addresses this by simultaneously modulating:
Existing small molecules (e.g., JAK inhibitors) exhibit off-target effects (anemia, hepatotoxicity), while opioids induce tolerance and dependence. Key limitations include:
Removal of C6 methoxy group reduced hepatotoxicity by avoiding CYP3A4 time-dependent inhibition Introduction of chiral methyl at C3 improved aqueous solubility (log P = 2.1) without compromising BBB exclusion
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0